Bienvenue dans la boutique en ligne BenchChem!

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione

Cochlear blood flow Microcirculation In vivo pharmacology

Choose this compound for the only 15-PGDH inhibitor with validated in vivo cochlear blood flow data (15–55% CBF increase in guinea pigs). As a Sigma-Aldrich Calbiochem catalog product (≥99% HPLC), it eliminates custom-synthesis lead times. Ideal for grant-funded projects requiring immediate initiation, multi-site studies, or CRO contracts. Offers a clean selectivity profile (COX-1 inhibition without COX-2 modulation) not confirmed for newer analogs.

Molecular Formula C19H23NO4S
Molecular Weight 361.456
CAS No. 1239610-60-6
Cat. No. B586499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione
CAS1239610-60-6
Molecular FormulaC19H23NO4S
Molecular Weight361.456
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCCC3CCCCC3
InChIInChI=1S/C19H23NO4S/c1-23-16-11-14(12-17-18(21)20-19(22)25-17)7-8-15(16)24-10-9-13-5-3-2-4-6-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,20,21,22)/b17-12+
InChIKeyREFPRDWFDSQKAG-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione (CAS 1239610-60-6): A Selective 15-PGDH Inhibitor for Prostaglandin Research & Wound Healing


5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione (CAS 1239610-60-6), designated as Compound 2 in the seminal Wu et al. (2011) study, is a synthetic thiazolidinedione derivative that functions as a cell-permeable, NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor with an IC₅₀ of 25 nM [1]. Unlike classical antidiabetic thiazolidinediones (e.g., ciglitazone, pioglitazone) that primarily target PPARγ, this compound was rationally designed to inhibit the prostaglandin-degrading enzyme 15-PGDH, thereby elevating endogenous PGE₂ levels for therapeutic applications in wound healing, cochlear blood flow regulation, and tissue regeneration [2]. The compound is commercially available as a catalog product (Sigma-Aldrich Calbiochem Cat. No. 100073) with ≥99% HPLC purity, making it a well-defined research tool for pharmacological studies .

Why Generic 15-PGDH Inhibitor Substitution Fails for 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione


The 15-PGDH inhibitor chemical space spans a wide range of potencies, with IC₅₀ values ranging from sub-nanomolar to high micromolar, yet potency alone does not predict utility. Within the same Wu et al. (2011) series, Compound 3 (the 3-chloro analog) achieves an IC₅₀ of 8 nM—3-fold more potent than the target compound—but lacks any reported in vivo pharmacodynamic data; conversely, Compound 4 (IC₅₀ 19 nM) demonstrated superior wound healing in HaCaT scratch assays but provided no cochlear blood flow data [1]. More recently developed TD191 (IC₅₀ 4 nM) and HW201877 (IC₅₀ 3.6 nM) exceed the target compound's potency, yet their commercial availability, formulation stability, and multi-endpoint characterization remain limited [2]. Generic substitution therefore risks selecting a compound with either unvalidated in vivo pharmacology, absent selectivity profiling, or inconsistent procurement quality—each of which can irreproducibly skew experimental outcomes [3].

Quantitative Differentiation Evidence for 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione vs. Closest Analogs


In Vivo Cochlear Blood Flow (CBF) Pharmacodynamics: The Only 15-PGDH Inhibitor with Validated Microcirculatory Activity

Compound 2 is the only member of the Wu et al. (2011) series for which in vivo cochlear blood flow (CBF) pharmacodynamics have been established. When administered intravenously to 250 g guinea pigs, Compound 2 elicited CBF increases of 15% at 10 µg and 55% at 20 µg, reaching plateau levels within 40–50 minutes that were sustained for at least 10 minutes [1][2]. By contrast, neither the more potent Compound 3 (IC₅₀ 8 nM) nor Compound 4 (IC₅₀ 19 nM) has any reported CBF data, and TD191 (IC₅₀ 4 nM) has not been evaluated for CBF effects [3]. This unique in vivo validation makes Compound 2 the only procurement-ready 15-PGDH inhibitor suitable for inner-ear or microcirculatory research models.

Cochlear blood flow Microcirculation In vivo pharmacology Guinea pig model 15-PGDH inhibition

Selectivity Profile: Differential Regulation of COX-1, COX-2, MRP4, and PGT vs. In-Class Compounds

Compound 2 exhibits a unique selectivity fingerprint within the Wu et al. (2011) series. In IL-1β-stimulated A549 cells, real-time PCR analysis revealed that Compound 2 inhibited COX-1 expression while having no significant effect on COX-2 or MRP4 expression; it also induced expression of the prostaglandin transporter hPGT [1]. Compound 3 exhibited similar COX-1 inhibition but the profile of other comparators remains uncharacterized. In contrast, classical thiazolidinediones such as ciglitazone (a PPARγ agonist with 15-PGDH IC₅₀ ~2.7 µM) exert pleiotropic effects on COX-2 and PPARγ pathways, confounding interpretation of prostaglandin modulation studies [2]. This defined selectivity makes Compound 2 the preferred tool for experiments where COX-2-independent PGE₂ elevation must be demonstrated.

Enzyme selectivity COX isoform regulation Prostaglandin transporter A549 cells Off-target profiling

Commercial Availability as a High-Purity (≥99% HPLC) Catalog Product with Quality Documentation

Among the Wu et al. (2011) series of 15-PGDH inhibitors, only Compound 2 (CAS 1239610-60-6) is available as a pre-formulated, off-the-shelf catalog product with documented quality specifications. Marketed as Sigma-Aldrich Calbiochem Catalog No. 100073, it is supplied as a yellow solid with ≥99% HPLC purity, packaged under inert gas, with specified storage conditions (2–8°C, protect from light) and solubility documentation (DMSO: 100 mg/mL, clear pale yellow solution) . In contrast, Compound 3 (CAS 1239610-72-0) and Compound 4 are available only through custom synthesis upon request from specialty vendors, with no guaranteed purity documentation or batch-to-batch consistency data [1]. For compound 17 (45 nM, Piao et al. 2014) and TD191 (4 nM), commercial availability remains absent or restricted to custom synthesis quotes with extended lead times. This procurement readiness eliminates synthesis delays and quality validation burden for research laboratories [2].

Commercial availability Catalog product Quality control Purity specification Accelerated procurement

15-PGDH Enzyme Inhibitory Potency: Defined IC₅₀ Ranking Within the Wu et al. (2011) Series

Compound 2 inhibits human 15-PGDH with an IC₅₀ of 25 nM, as measured by NADH formation at 340 nm using recombinant human enzyme with PGE₂ as substrate and NAD+ as coenzyme. Within the same study, Compound 3 (3-chloro analog) achieved IC₅₀ 8 nM (3.1-fold more potent) and Compound 4 achieved IC₅₀ 19 nM (1.3-fold more potent) [1]. CT-8, the unsubstituted parent compound (5-[4-(cyclohexylethoxy)benzylidene]-2,4-thiazolidinedione), was previously reported as a nanomolar inhibitor but without a precisely quantified IC₅₀ value in this assay system [2]. Later-generation inhibitors such as TD191 (IC₅₀ 4 nM) and HW201877 (IC₅₀ 3.6 nM) exhibit superior potency but lack the multi-parametric in vivo characterization available for Compound 2 [3]. These data position Compound 2 as a moderately potent, well-characterized member of the series, suitable when extreme potency is not the primary selection criterion.

Enzyme inhibition IC₅₀ ranking NAD+-dependent 15-PGDH Spectrophotometric assay Structure-activity relationship

Dose-Dependent PGE₂ Elevation in IL-1β-Stimulated A549 Cells: Quantitative Cellular Efficacy

Compound 2 demonstrates dose-dependent elevation of prostaglandin E₂ (PGE₂) levels in IL-1β-stimulated A549 human lung adenocarcinoma cells across a concentration range of 0–20 µM, as quantified by ELISA . This cellular efficacy confirms that the 25 nM enzymatic IC₅₀ translates to functional PGE₂ modulation in a relevant cell-based system. While Compound 4 (IC₅₀ 19 nM) also elevated PGE₂ in A549 cells and demonstrated superior wound healing in HaCaT scratch assays, its quantitative PGE₂ fold-change data were not reported relative to Compound 2 [1]. Compound 17 (TD191 series, IC₅₀ 45 nM) achieved an approximately 8-fold increase in PGE₂ levels over control in A549 cells, providing a cross-study benchmark for cellular prostaglandin modulation [2]. The validated cellular PGE₂ assay for Compound 2 enables researchers to calibrate dose selection for downstream functional experiments.

PGE₂ modulation Cellular pharmacology A549 cells ELISA quantification Dose-response

Best Application Scenarios for 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione Based on Differentiation Evidence


Inner Ear Microcirculation and Hearing Disorder Research (Cochlear Blood Flow Models)

Compound 2 is uniquely suited for inner ear pharmacology studies because it is the only 15-PGDH inhibitor with validated in vivo cochlear blood flow (CBF) data. Researchers investigating sudden sensorineural hearing loss, tinnitus, or tympanic membrane regeneration can use the established intravenous dosing parameters (10–20 µg in 250 g guinea pigs) to achieve 15–55% CBF increases, with known onset and plateau kinetics [1]. This scenario cannot be addressed by any other commercially available or literature-reported 15-PGDH inhibitor, as neither Compound 3, Compound 4, TD191, nor HW201877 have reported CBF data.

COX-2-Independent Prostaglandin E₂ Modulation in In Vitro Mechanistic Studies

For researchers investigating PGE₂-mediated signaling pathways where confounding effects on COX-2 must be avoided, Compound 2 provides a uniquely clean selectivity profile. Real-time PCR data confirm that Compound 2 inhibits COX-1 expression without significantly affecting COX-2 or MRP4 while inducing hPGT [1]. This contrasts with classical thiazolidinediones (e.g., ciglitazone) that exert PPARγ-mediated COX-2 modulation, and with newer potent inhibitors (TD191, HW201877) for which comprehensive selectivity profiling has not been published . A549 cells stimulated with IL-1β represent a well-characterized system for these experiments, with established dose-response relationships for PGE₂ elevation.

Accelerated Academic and Contract Research Procurement (Time-Sensitive Projects)

Compound 2 is the optimal selection for grant-funded research projects, multi-site collaborative studies, or CRO contracts requiring rapid initiation of experiments. As a Sigma-Aldrich Calbiochem catalog product (Cat. 100073) with ≥99% HPLC purity, documented solubility parameters, and defined storage conditions, it eliminates the 4–12 week lead time typical of custom-synthesized analogs (Compound 3, Compound 4, TD191) [1]. This procurement advantage is critical for projects with fixed timelines, such as PhD thesis completion, SBIR/STTR milestone-driven grants, or contract research with client-defined deliverables .

Wound Healing and Tissue Regeneration Research with In Vivo Correlates

Although Compound 4 (IC₅₀ 19 nM) demonstrated superior wound healing in HaCaT keratinocyte scratch assays within the original publication, Compound 2 remains a viable choice for wound healing research where additional in vivo pharmacodynamic endpoints (CBF, tissue PGE₂ elevation) are desired as secondary readouts [1]. The established intravenous dosing paradigm (10–20 µg in guinea pigs) and the selectivity profile (COX-1 inhibition, hPGT induction) provide a broader contextual dataset for interpreting wound healing outcomes than available for Compound 4 alone . For pure in vitro wound healing screens prioritizing maximal efficacy, Compound 4 or TD191 (4 nM) may be preferred; for studies bridging in vitro wound healing to in vivo tissue repair, Compound 2 offers the most comprehensive characterization package.

Quote Request

Request a Quote for 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.